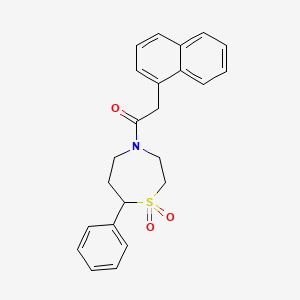

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone

Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is a sulfur-containing heterocyclic compound featuring a 1,4-thiazepan ring fused with a phenyl group and a sulfone moiety (1,1-dioxido).

Properties

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c25-23(17-20-11-6-10-18-7-4-5-12-21(18)20)24-14-13-22(28(26,27)16-15-24)19-8-2-1-3-9-19/h1-12,22H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUSSOJWSLOKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an epoxide under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthalene derivative and a suitable catalyst.

Formation of the Ketone Functional Group: The ketone functional group can be introduced through an oxidation reaction using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) under anhydrous conditions.

Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or organometallic compounds (e.g., Grignard reagents) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

2.1.1 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Structure : Contains a triazole ring instead of a thiazepan, with a phenylsulfonyl group and difluorophenyl substituents.

- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazole derivatives with α-halogenated ketones .

2.1.2 2-(2-Cyclohexyl-1,3-dioxolan-4-yl)-1-(naphthalen-1-yl)ethanone ()

- Structure : Features a cyclohexyl-dioxolane group instead of the thiazepan-sulfone system.

- Synthesis: Synthesized via organocatalytic methods, with diastereomers separated by preparative TLC .

- Key Differences : The dioxolane group introduces stereochemical complexity and may improve lipophilicity compared to the sulfone-containing thiazepan.

2.1.3 2-(Phenylthio)-1-(2,4,6-trihydroxyphenyl)ethanone ()

- Structure : Contains a phenylthio group and trihydroxyphenyl substituent.

- Synthesis: Oxidized from 1-(2-hydroxyphenyl)-2-(phenylthio)ethanone using m-CPBA .

- Key Differences : The hydroxyl-rich aromatic system increases polarity and hydrogen-bonding capacity, contrasting with the sulfone’s electron-withdrawing effects in the target compound.

Physicochemical Properties

Analysis : The sulfone group in the target compound likely reduces basicity compared to sulfur-containing analogs like phenylthio derivatives. Nitro and methoxy groups in ’s compound introduce electron-withdrawing and donating effects, respectively, which may alter reactivity in substitution reactions compared to the sulfone .

Biological Activity

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound characterized by its thiazepane ring structure and various substituents that influence its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature.

Structural Characteristics

The compound features a thiazepane ring , which includes both sulfur and nitrogen atoms, enhancing its reactivity. The dioxido group contributes to its potential biological activity by affecting the compound's interaction with biological targets. The presence of phenyl and naphthyl groups increases lipophilicity, which may facilitate better membrane permeability and interaction with cellular components.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory actions

The specific mechanisms of these activities often involve interactions with enzymes or receptors critical for various cellular processes.

The mechanism of action for this compound involves binding to specific molecular targets within cells. This can lead to:

- Inhibition of enzyme activity : Compounds like this can act as enzyme inhibitors, altering metabolic pathways.

- Modulation of signaling pathways : By interacting with receptors or other proteins, the compound can influence cell signaling cascades that regulate growth and apoptosis.

Case Studies

Several studies have investigated the biological effects of thiazepane derivatives. For instance:

- Anticancer Activity : A study demonstrated that thiazepane derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Antimicrobial Effects : Another research highlighted the efficacy of similar compounds against Gram-positive and Gram-negative bacteria, showcasing their potential as novel antibiotics.

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiazepane Derivative A | Contains sulfur and nitrogen | Antimicrobial | High selectivity against certain bacteria |

| Thiazepane Derivative B | Similar ring structure with different substituents | Anticancer | Induces apoptosis in specific cancer cell lines |

| Quinazolinone Derivative | Fused bicyclic structure | Antibacterial, anticancer | Dual functionality enhancing biological activity |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazepane ring.

- Introduction of phenyl and naphthyl substituents through arylation reactions.

- Purification processes to isolate the desired product with high yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.